molecular formula C11H22N4O B145014 Poly(m-xylylenediamine-alt-epichlorohydrin), diamine terminated CAS No. 135470-04-1

Poly(m-xylylenediamine-alt-epichlorohydrin), diamine terminated

Cat. No. B145014
M. Wt: 226.32 g/mol
InChI Key: LBAXTWOGRMLTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMEAEDT is a polymer that is synthesized through the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. This polymer has a linear structure with alternating units of m-xylylenediamine and epichlorohydrin. The polymerization reaction results in the formation of a three-dimensional network that is stabilized by hydrogen bonding and Van der Waals forces. PMEAEDT is diamine terminated, which means that it has amine functional groups at both ends of the polymer chain.

Mechanism Of Action

The mechanism of action of PMEAEDT is not well understood. However, it is believed that the polymer interacts with the cell membrane and enters the cell through endocytosis. Once inside the cell, the polymer may release the drug payload through degradation or swelling of the polymer network. The amine functional groups on the polymer chain may also interact with the negatively charged cell membrane, leading to disruption of the membrane and subsequent cell death.

Biochemical And Physiological Effects

PMEAEDT has been shown to have low toxicity and high biocompatibility. The polymer has been tested in vitro and in vivo for its cytotoxicity and biocompatibility. In vitro studies have shown that PMEAEDT has low cytotoxicity towards various cell lines. In vivo studies have shown that the polymer does not cause any significant adverse effects on the body when injected or implanted.

Advantages And Limitations For Lab Experiments

PMEAEDT has several advantages for use in lab experiments. The polymer is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. PMEAEDT is also biocompatible and has low toxicity, which makes it suitable for use in cell culture and animal studies. However, the polymer has limitations such as its relatively high cost and difficulty in synthesizing large quantities.

Future Directions

PMEAEDT has potential applications in various fields such as drug delivery, tissue engineering, and biosensors. Future research can focus on optimizing the synthesis method to improve the yield and reduce the cost of the polymer. Further studies can also investigate the mechanism of action of PMEAEDT and its interactions with cells and tissues. The polymer can also be modified to enhance its properties such as drug loading capacity and degradation rate. PMEAEDT can be further explored for its potential applications in other fields such as water treatment and energy storage.
In conclusion, PMEAEDT is a synthetic polymer that has unique properties and potential applications in various fields. The polymer is synthesized through the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. PMEAEDT has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research can explore the potential of PMEAEDT in various fields and optimize its properties for specific applications.

Synthesis Methods

The synthesis of PMEAEDT involves the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. The reaction is carried out at a temperature of around 70-80°C for several hours. The pH of the reaction mixture is maintained between 10-12 using a base such as sodium hydroxide. The reaction results in the formation of a white solid, which is then washed with water and dried to obtain the final product.

Scientific Research Applications

PMEAEDT has been extensively studied due to its unique properties such as high water solubility, biocompatibility, and low toxicity. The polymer has potential applications in various fields such as drug delivery, tissue engineering, and biosensors. PMEAEDT has been used as a drug carrier for the delivery of anticancer drugs such as doxorubicin and paclitaxel. The polymer has also been used as a scaffold material for tissue engineering applications such as bone regeneration and wound healing. PMEAEDT has been incorporated into biosensors for the detection of various biomolecules such as glucose, cholesterol, and uric acid.

properties

CAS RN

135470-04-1

Product Name

Poly(m-xylylenediamine-alt-epichlorohydrin), diamine terminated

Molecular Formula

C11H22N4O

Molecular Weight

226.32 g/mol

IUPAC Name

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol

InChI

InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2

InChI Key

LBAXTWOGRMLTJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N

Canonical SMILES

C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.